4-Cyanophenylzinc bromide

Catalog No.
S3518021
CAS No.
131379-14-1
M.F
C7H4BrNZn
M. Wt
247.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanophenylzinc bromide

CAS Number

131379-14-1

Product Name

4-Cyanophenylzinc bromide

IUPAC Name

benzonitrile;bromozinc(1+)

Molecular Formula

C7H4BrNZn

Molecular Weight

247.4 g/mol

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

HEOMKTNNZDZMJZ-UHFFFAOYSA-M

SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+]Br

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+]Br

4-Cyanophenylzinc bromide is an organozinc compound with the chemical formula NCC6H4ZnBr\text{NCC}_6\text{H}_4\text{ZnBr}. It consists of a cyanophenyl group bonded to a zinc atom, which is further coordinated with a bromide ion. This compound is notable for its role as a reagent in organic synthesis, particularly in carbon-carbon bond formation reactions. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in the synthesis of various organic compounds.

4-Cyanophenylzinc bromide acts as a nucleophile in Negishi and Stille coupling reactions. The vacant orbital on the zinc atom allows it to attack the electrophilic carbon atom of the organic halide partner. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium complex and subsequent reductive elimination to form the new carbon-carbon bond [].

4-Cyanophenylzinc bromide is considered a hazardous material due to several factors:

  • Air and Moisture Sensitivity: As mentioned earlier, exposure to air or moisture can lead to decomposition, releasing toxic hydrogen cyanide gas [].
  • Zinc Toxicity: While not acutely toxic, excessive exposure to zinc compounds can cause metal fume fever with flu-like symptoms.
  • Bromide Hazards: The bromide anion can react with strong oxidizing agents to form toxic bromine gas.

Safety Precautions:

  • Handle the compound under inert atmosphere (inert gas like argon) to prevent decomposition [].
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling the compound [].
  • Properly dispose of waste according to local regulations [].

Data:

  • Specific data on the toxicity of 4-cyanophenylzinc bromide is not readily available.

  • Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as the Suzuki and Negishi reactions, where it reacts with aryl halides to form biaryl compounds. The mechanism typically involves oxidative addition of the aryl halide to a palladium catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the desired product .
  • Nucleophilic Substitution: The zinc atom in 4-cyanophenylzinc bromide can act as a nucleophile, allowing it to participate in nucleophilic substitution reactions with electrophiles such as carbonyl compounds .

4-Cyanophenylzinc bromide can be synthesized through various methods:

  • Direct Reaction of Zinc with 4-Cyanobromobenzene: This method involves reacting zinc metal with 4-cyanobromobenzene in an appropriate solvent such as tetrahydrofuran (THF). This reaction typically requires heating and may involve the use of additives to facilitate the reaction .
  • Transmetalation from 4-Cyanophenyl Lithium: Another synthetic route involves generating 4-cyanophenyl lithium from 4-cyanobromobenzene and butyllithium, which can then be treated with zinc halides to produce 4-cyanophenylzinc bromide .
  • Using Zinc Bromide and Cyanophenyl Grignard Reagents: This approach involves forming a Grignard reagent from 4-cyanobromobenzene and magnesium, followed by reaction with zinc bromide .

The applications of 4-cyanophenylzinc bromide include:

  • Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry where biaryl structures are common.
  • Material Science: Its derivatives are explored for use in creating advanced materials, including polymers and liquid crystals.
  • Agricultural Chemicals: Compounds derived from 4-cyanophenylzinc bromide may find applications in agrochemicals due to their potential biological activity.

Interaction studies involving 4-cyanophenylzinc bromide primarily focus on its reactivity with various electrophiles. For instance:

  • Reactivity with Aryl Halides: It has been shown to react efficiently with aryl halides under mild conditions, making it an attractive alternative to more hazardous reagents.
  • Compatibility with Functional Groups: Studies indicate that this compound can maintain reactivity in the presence of various functional groups, allowing for diverse synthetic applications .

Several compounds share structural similarities with 4-cyanophenylzinc bromide. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
4-BromobenzonitrileC6H4Br\text{C}_6\text{H}_4\text{Br}Lacks zinc; primarily used in electrophilic aromatic substitution reactions.
4-Cyanobenzylzinc bromideC6H4CH2ZnBr\text{C}_6\text{H}_4\text{CH}_2\text{ZnBr}Contains a benzyl group; used similarly but with different reactivity patterns.
Phenylzinc bromideC6H5ZnBr\text{C}_6\text{H}_5\text{ZnBr}Simpler structure; lacks cyano group which enhances reactivity in specific contexts.

Dates

Modify: 2023-08-19

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